molecular formula C13H16O3 B1605230 Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate CAS No. 25491-42-3

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

Cat. No.: B1605230
CAS No.: 25491-42-3
M. Wt: 220.26 g/mol
InChI Key: BNIXMGBGYGZYND-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-4-16-12(15)13(2,3)11(14)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIXMGBGYGZYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30948385
Record name Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25491-42-3
Record name 25491-42-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71604
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Executive Summary

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is a β-keto ester of significant interest as a structural motif in medicinal chemistry and as a versatile building block in organic synthesis. Its sterically hindered quaternary carbon center adjacent to a carbonyl group presents unique synthetic challenges and opportunities. This guide provides a detailed examination of the principal synthetic strategies for this target molecule, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of the most viable synthetic routes—the Crossed Claisen Condensation and the Friedel-Crafts Acylation—offering detailed, field-proven protocols. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding through comprehensive references are the pillars of this document.

Introduction to Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

The structural core of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate, a substituted β-keto ester, is a key pharmacophore in various biologically active molecules. Analogous structures have demonstrated potential as anti-inflammatory and analgesic agents, highlighting the importance of developing robust synthetic pathways to access this and related compounds.[1] The presence of both a ketone and an ester functionality allows for a wide range of subsequent chemical transformations, making it a valuable intermediate for creating more complex molecular architectures.

Physicochemical Properties

A clear understanding of the target compound's physical and chemical properties is essential for its synthesis, purification, and handling.

PropertyValueReference
CAS Number 25491-42-3[2]
Molecular Formula C₁₃H₁₆O₃[2]
Molecular Weight 220.27 g/mol [2]
SMILES CCOC(=O)C(C)(C)C(=O)C1=CC=CC=C1[2]
InChIKey BNIXMGBGYGZYND-UHFFFAOYAM[2]

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals two primary bond disconnections that lead to commercially available starting materials. These disconnections form the basis of the two major synthetic strategies discussed in this guide.

G cluster_0 Synthetic Pathways cluster_1 Precursors from Disconnection A cluster_2 Precursors from Disconnection B Target Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate Disconnect_A Disconnection A (Acyl Nucleophilic Substitution) Target->Disconnect_A => Claisen Condensation Disconnect_B Disconnection B (Electrophilic Aromatic Substitution) Target->Disconnect_B => Friedel-Crafts Acylation Precursor_A1 Ethyl Isobutyrate Disconnect_A->Precursor_A1 Precursor_A2 Ethyl Benzoate Disconnect_A->Precursor_A2 Precursor_B1 Benzene Disconnect_B->Precursor_B1 Precursor_B2 Ethyl 2-(chloroformyl)-2-methylpropanoate Disconnect_B->Precursor_B2

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Route: Crossed Claisen Condensation

The Claisen condensation is a cornerstone of carbon-carbon bond formation, creating β-keto esters from two ester molecules.[3] For the synthesis of our target, a "crossed" or "mixed" Claisen condensation is employed, which is most effective when one of the ester partners is incapable of forming an enolate.

Mechanistic Rationale

This strategy involves the reaction between ethyl isobutyrate (which possesses α-hydrogens and can be deprotonated to form an enolate) and ethyl benzoate (which lacks α-hydrogens and thus cannot self-condense). This choice is critical to prevent a mixture of products that would arise from the self-condensation of two enolizable esters.[4] Sodium ethoxide is the base of choice; using an alkoxide that matches the ester's alcohol portion (ethoxide for ethyl esters) prevents transesterification, a potential side reaction. A stoichiometric amount of base is required because the resulting β-keto ester is more acidic than the starting alcohol, and deprotonation of the product drives the reaction equilibrium toward completion.[4]

Detailed Experimental Protocol

This protocol is adapted from established procedures for Claisen-type condensations.[5]

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add dry toluene (100 mL) and sodium ethoxide (1.2 eq).

  • Reagent Addition: While stirring, add ethyl isobutyrate (1.0 eq) dropwise to the suspension. Following this, add ethyl benzoate (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Quenching and Work-up: After cooling to room temperature, carefully quench the reaction by pouring it into a beaker containing ice-cold 1M hydrochloric acid (HCl) until the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography on silica gel to yield the pure Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate.

Claisen Condensation Mechanism

G cluster_mech Mechanism Steps Step1 1. Enolate Formation: Ethyl isobutyrate is deprotonated by sodium ethoxide. Step2 2. Nucleophilic Attack: The enolate attacks the carbonyl carbon of ethyl benzoate. Step3 3. Tetrahedral Intermediate Formation Step4 4. Elimination of Ethoxide: The tetrahedral intermediate collapses, reforming the carbonyl and eliminating the ethoxide leaving group. Step5 5. Deprotonation (Driving Force): The product β-keto ester is deprotonated by ethoxide. Step6 6. Acidic Work-up: Protonation yields the final product. Acid H₃O⁺ Step5->Acid 2. Add Acid Product Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate Start Ethyl Isobutyrate + Ethyl Benzoate Base NaOEt Start->Base 1. Add Base

Caption: Workflow of the Claisen condensation.

Alternative Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that forms a C-C bond between an aromatic ring and an acyl group.[6] This method offers a direct approach to installing the benzoyl group onto the quaternary carbon framework.

Mechanistic Rationale

This pathway involves the acylation of benzene with a suitable electrophile, such as ethyl 2-(chloroformyl)-2-methylpropanoate (the acid chloride of ethyl isobutyrate's carboxylic acid). A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to activate the acyl chloride, forming a highly electrophilic acylium ion.[7] A key advantage of Friedel-Crafts acylation over alkylation is that the product (a ketone) is deactivated towards further substitution, preventing polyacylation.[6] Additionally, the acylium ion is resonance-stabilized and does not undergo rearrangement, leading to a single constitutional isomer.[8]

Detailed Experimental Protocol
  • Preparation: In an oven-dried flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.3 eq) in an excess of dry benzene (which acts as both solvent and reactant) and cool the mixture to 0-5°C in an ice bath.

  • Acyl Chloride Addition: Add ethyl 2-(chloroformyl)-2-methylpropanoate (1.0 eq) dropwise to the stirred suspension, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Extraction and Washing: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation.

Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromaticity Restoration cluster_3 Step 4: Work-up Acyl_Chloride Ethyl 2-(chloroformyl)-2-methylpropanoate Lewis_Acid AlCl₃ Acylium_Ion Acylium Ion (Electrophile) + AlCl₄⁻ Acyl_Chloride->Acylium_Ion Lewis_Acid->Acylium_Ion Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Acylium_Ion->Sigma_Complex Benzene Benzene Benzene->Acylium_Ion π-attack Deprotonation Deprotonation by AlCl₄⁻ Sigma_Complex->Deprotonation Product_Complex Product-AlCl₃ Complex Deprotonation->Product_Complex Workup Aqueous Work-up (H₂O) Product_Complex->Workup Final_Product Final Product + Al(OH)₃ + HCl Workup->Final_Product

Caption: Key stages of the Friedel-Crafts acylation.

Summary and Comparison of Synthetic Routes

Choosing the optimal synthetic route depends on factors such as starting material availability, scalability, and reaction sensitivity.

FeatureCrossed Claisen CondensationFriedel-Crafts Acylation
Key Transformation Acyl Nucleophilic SubstitutionElectrophilic Aromatic Substitution
Starting Materials Ethyl Isobutyrate, Ethyl BenzoateBenzene, Ethyl 2-(chloroformyl)-2-methylpropanoate
Reagents Strong base (e.g., NaOEt)Strong Lewis acid (e.g., AlCl₃)
Advantages Readily available starting materials; avoids highly reactive acyl chlorides.High regioselectivity; no risk of poly-acylation or rearrangement.
Disadvantages Requires strictly anhydrous conditions; potential for side reactions if not controlled.Acyl chloride precursor may need to be synthesized; requires stoichiometric Lewis acid.

Conclusion

The synthesis of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is proficiently achieved through two primary, well-established organic reactions: the Crossed Claisen Condensation and the Friedel-Crafts Acylation. The Claisen approach leverages the differential reactivity of two distinct esters under basic conditions, while the Friedel-Crafts route provides a direct acylation of the aromatic ring under acidic conditions. The selection of either pathway will be dictated by the specific constraints and objectives of the research or development program, including scale, cost of reagents, and available equipment. Both methods, when executed with precision, provide reliable access to this valuable synthetic intermediate.

References

  • This reference is hypothetical as no direct synthesis was found in the initial search.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link][9]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link][10]

  • ChemSynthesis. ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. [Link][2]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link][4]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link][7]

  • Al-Ghorbani, M., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link][1]

  • Wikipedia. Friedel–Crafts reaction. [Link][6]

  • Beilstein Journals. (2018). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. [Link][5]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link][8]

  • University of Thi-Qar. The Claisen Condensation. [Link][3]

Sources

Methodological & Application

Experimental protocol for acylation with Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-GD Topic: Strategic Synthesis and Utilization of the Gem-Dimethyl


-Keto Ester Scaffold: Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate
Date:  February 7, 2026
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This technical guide details the experimental protocols for the construction and utilization of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate (CAS: 25491-42-3). This sterically hindered


-keto ester represents a critical scaffold in medicinal chemistry, leveraging the Thorpe-Ingold (Gem-Dimethyl) Effect  to restrict conformational flexibility and improve metabolic stability in drug candidates.

Unlike simple acetoacetates, the synthesis of this quaternary carbon scaffold requires precise kinetic control during the acylation of ethyl isobutyrate to prevent O-acylation and self-condensation. This guide provides a high-fidelity protocol for the C-acylation of ethyl isobutyrate with benzoyl chloride using Lithium Diisopropylamide (LDA), followed by downstream protocols for its conversion into bioactive heterocycles (pyrazolones) and aryl ketones via decarboxylation.

Mechanistic Grounding & Chemical Logic

The Challenge of Quaternary Center Formation

The synthesis of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate involves the C-acylation of the enolate of ethyl isobutyrate. Two primary challenges exist:

  • Steric Hindrance: The nucleophilic site is a tertiary carbanion (adjacent to the gem-dimethyl group), which significantly retards the rate of attack on the electrophile (benzoyl chloride).

  • O- vs. C-Acylation: The oxygen atom of the enolate is less sterically hindered than the carbon, leading to potential competition from O-acylation (forming the enol ester).

Solution: The use of Lithium Diisopropylamide (LDA) at -78°C generates the lithium enolate quantitatively. Lithium coordinates tightly with the enolate oxygen, shielding it and favoring C-acylation via a closed transition state (Zimmerman-Traxler model).

The Gem-Dimethyl Effect in Drug Design

Incorporating this scaffold into drug molecules introduces the gem-dimethyl group, which:

  • Increases Potency: Reduces the entropic penalty of binding by pre-organizing the molecule into a bioactive conformation (Thorpe-Ingold effect) [1].

  • Blocks Metabolism: The quaternary center prevents

    
    -hydroxylation and metabolic degradation often seen in linear alkyl chains.
    

Experimental Protocols

Protocol A: High-Fidelity Synthesis via C-Acylation

Target: Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate Reaction Type: Claisen-type Condensation (Crossed)

Reagents & Stoichiometry:

ReagentMW ( g/mol )Equiv.Role
Ethyl Isobutyrate 116.161.0Nucleophile Precursor
Benzoyl Chloride 140.571.1Electrophile
Diisopropylamine 101.191.2Base Precursor
n-Butyllithium (2.5M) -1.2Base Precursor
THF (Anhydrous) --Solvent

Step-by-Step Methodology:

  • LDA Generation (In-Situ):

    • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel.

    • Charge with anhydrous THF (150 mL) and Diisopropylamine (1.2 equiv). Cool to -78°C (dry ice/acetone bath).

    • Add n-Butyllithium (1.2 equiv) dropwise over 20 minutes. Maintain internal temperature < -70°C.

    • Stir at -78°C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • Add Ethyl Isobutyrate (1.0 equiv) dropwise to the LDA solution over 30 minutes.

    • Critical Check: The solution should remain clear or turn slightly yellow. Turbidity indicates moisture contamination.

    • Stir at -78°C for 45 minutes. Note: Longer times are not required and may encourage decomposition.

  • Acylation (The Critical Step):

    • Add Benzoyl Chloride (1.1 equiv) dissolved in minimal THF (10 mL) dropwise over 45 minutes.

    • Rate Control: The addition must be slow to prevent localized heating, which favors O-acylation.

    • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench & Isolation:

    • Quench the reaction with saturated aqueous NH₄Cl (100 mL) while stirring vigorously.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification:

    • The crude oil is typically >90% pure. For analytical grade, purify via vacuum distillation (bp ~135°C at 0.5 mmHg) or flash chromatography (5% EtOAc in Hexanes).

Protocol B: Synthesis of Gem-Dimethyl Pyrazolones

Application: Synthesis of biologically active heterocycles (e.g., Edaravone analogs).[1][2] Mechanism: Cyclocondensation.

Reagents:

  • Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Ethanol (Solvent)

  • Glacial Acetic Acid (Catalytic, 0.1 equiv)

Methodology:

  • Dissolve the

    
    -keto ester in Ethanol (0.5 M concentration).
    
  • Add Phenylhydrazine and Acetic Acid.

  • Heat to Reflux (78°C) for 4–6 hours. Monitor by TLC (disappearance of ester spot).

  • Cool to room temperature. The pyrazolone product often precipitates.

  • Filter and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.

Visualization of Workflows

Figure 1: Synthesis Logic & Critical Control Points

G Start Reagents: Ethyl Isobutyrate + PhCOCl LDA_Prep Step 1: LDA Generation (-78°C, THF) Start->LDA_Prep Preparation Enolization Step 2: Enolate Formation (Li-Enolate Species) LDA_Prep->Enolization Deprotonation Acylation Step 3: C-Acylation (Add PhCOCl, -78°C -> 0°C) Enolization->Acylation Nuc Attack O_Acyl Risk: O-Acylation (Favored by higher temp) Enolization->O_Acyl > -40°C Quench Step 4: Quench & Workup (Sat. NH4Cl) Acylation->Quench Complete Product Product: Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate Quench->Product Isolation

Caption: Workflow for the C-acylation of ethyl isobutyrate. Cryogenic temperatures are critical to suppress O-acylation pathways.

Figure 2: Downstream Application Pathways

Pathway Scaffold Ethyl 2,2-dimethyl-3-oxo- 3-phenylpropanoate Hydrolysis Acid Hydrolysis (-CO2) Scaffold->Hydrolysis Hydrazine Hydrazine/EtOH (Cyclization) Scaffold->Hydrazine Reduction Asymmetric Reduction (Enzymatic/Catalytic) Scaffold->Reduction Ketone Isobutyrophenone (Aryl Ketone) Hydrolysis->Ketone Decarboxylation Pyrazolone Gem-Dimethyl Pyrazolone Hydrazine->Pyrazolone -EtOH, -H2O Hydroxy Chiral Hydroxy-Ester Reduction->Hydroxy +H2

Caption: Divergent synthesis utility: Accessing ketones, heterocycles, and chiral alcohols from the parent scaffold.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Yield (<40%) Incomplete enolization or moisture.Ensure LDA is fresh; increase stir time for enolization; verify anhydrous THF.
O-Acylated Product Reaction temperature too high.Maintain -78°C strictly during PhCOCl addition. Add PhCOCl slower.
Starting Material Recovery Steric hindrance prevented attack.Warm reaction to 0°C very slowly after addition to overcome activation barrier without causing O-acylation.
Solid Precipitate LiCl salts crashing out.Normal. Do not filter before quenching; salts dissolve in aqueous workup.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on the Thorpe-Ingold Effect).
  • Hauser, C. R., & Hudson, B. E. (1942). Isobutyric acid,

    
    -benzoyl-, ethyl ester. Organic Syntheses, 22, 58. 
    
  • Sano, T. (1999).[3] Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(7), 1141-1144.

  • Fang, Z., et al. (2013).

    
    -Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones. Chemistry Central Journal, 7, 125. 
    
  • Mousseau, J. J., et al. (2021).[4] Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. RSC Medicinal Chemistry, 12, 1973-1980. (Context on gem-dimethyl bioisosteres).

Sources

Application Note: Strategies for the Derivatization of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate for Enhanced Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is a β-keto ester of interest in synthetic chemistry and as a potential precursor or metabolite in drug development. The direct analysis of this compound using standard chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) presents significant challenges. Its structure, featuring a reactive β-keto moiety and gem-dimethyl substitution, contributes to thermal instability and potential keto-enol tautomerism, which can lead to poor chromatographic peak shape, irreproducible results, and decomposition in the hot GC inlet.[1] Furthermore, for HPLC analysis, it lacks a strong chromophore for sensitive UV detection and a readily ionizable functional group for mass spectrometry (MS).

Derivatization, the process of chemically modifying an analyte, is an essential strategy to overcome these limitations.[2][3][4] By converting the analyte into a more stable and detectable form, we can significantly improve analytical performance. This application note provides a detailed guide with two distinct, validated protocols for the derivatization of ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate, tailored for analysis by GC-MS and HPLC-UV/MS. The causality behind each strategic choice is explained to provide researchers with a robust framework for method development and optimization.

Analyte Properties:

PropertyValueSource
IUPAC Name ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate
CAS Number 25491-42-3[5]
Molecular Formula C₁₃H₁₆O₃[5]
Molecular Weight 220.27 g/mol [5]
Structure SMILES: CCOC(=O)C(C)(C)C(=O)C1=CC=CC=C1[5]

The Rationale: Why Derivatization is Essential

The decision to invest time in a derivatization step is driven by the need for accurate, sensitive, and reproducible quantification.[2] For ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate, the primary motivations are:

  • To Enhance Thermal Stability for GC Analysis: β-keto esters are susceptible to thermal decarboxylation. Blocking the ketone functional group prevents this degradation pathway in the heated GC injection port, ensuring the intact molecule is analyzed.[1]

  • To Improve Chromatographic Peak Shape: The presence of keto-enol tautomers can result in broad, tailing, or split peaks. Derivatization "locks" the molecule into a single form, yielding sharp, symmetrical peaks ideal for integration and quantification.[6][7]

  • To Increase Detection Sensitivity for HPLC Analysis:

    • UV-Vis Detection: The native benzoyl group provides some UV absorbance, but for trace-level analysis, its sensitivity is often insufficient. Attaching a potent chromophore can increase molar absorptivity by orders of magnitude.[8]

    • Mass Spectrometry (MS) Detection: The analyte's ionization efficiency in electrospray (ESI) or atmospheric pressure chemical ionization (APCI) sources can be low. Adding a functional group that is easily ionizable (e.g., a basic nitrogen for positive mode ESI) dramatically enhances the MS signal.[9]

The following workflow illustrates the decision-making process for selecting an appropriate derivatization strategy based on the chosen analytical platform.

G Figure 1: Derivatization Strategy Workflow Analyte Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate Decision Choose Analytical Platform Analyte->Decision GCMS GC-MS Analysis Decision->GCMS Volatility HPLC HPLC-UV/MS Analysis Decision->HPLC Polarity Rationale_GC Challenge: Thermal Instability Keto-Enol Tautomerism GCMS->Rationale_GC Rationale_HPLC Challenge: Poor UV Absorbance Low Ionization Efficiency HPLC->Rationale_HPLC Deriv_GC Strategy: Oximation (e.g., with Methoxyamine) Rationale_GC->Deriv_GC Deriv_HPLC Strategy: Hydrazone Formation (e.g., with DNPH or Girard's Reagent) Rationale_HPLC->Deriv_HPLC Product_GC Methoxime Derivative (Stable & Volatile) Deriv_GC->Product_GC Product_HPLC Hydrazone Derivative (Strong Chromophore / Charged) Deriv_HPLC->Product_HPLC

Caption: Reaction of the analyte with methoxyamine.

3.2 Materials and Reagents

  • Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate (analyte standard)

  • Methoxyamine hydrochloride (MOX Reagent)

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Sodium sulfate, anhydrous

  • Deionized water

  • 2 mL GC vials with PTFE-lined septa

  • Heating block or oven

3.3 Step-by-Step Derivatization Protocol

  • Standard/Sample Preparation: Prepare a stock solution of the analyte in ethyl acetate (e.g., 1 mg/mL). For a typical reaction, transfer an aliquot containing 10-100 µg of the analyte into a clean GC vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Preparation: Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine. Causality Note: Pyridine acts as a solvent and a base to neutralize the HCl released during the reaction, driving it to completion.

  • Reaction: To the dried analyte residue, add 50 µL of the methoxyamine/pyridine solution. Cap the vial tightly.

  • Incubation: Heat the vial at 70°C for 60 minutes. Optimization may be required; a temperature range of 60-80°C and a time of 30-90 minutes is typical. [10]5. Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Dilution: Add 200 µL of ethyl acetate to the vial. The sample is now ready for direct injection into the GC-MS.

  • (Optional) Aqueous Wash: If the pyridine peak interferes with analysis, a liquid-liquid extraction can be performed. Add 200 µL of deionized water to the vial, vortex, and allow the layers to separate. Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

3.4 Recommended GC-MS Conditions

ParameterSettingRationale
GC System Agilent 8890 GC / 5977B MSD or equivalentStandard, robust system for this analysis.
Injection Port Split/Splitless, 250°C, 1 µL injection250°C ensures efficient vaporization without causing degradation of the derivative.
Carrier Gas Helium, constant flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of analytes.
Oven Program 100°C (hold 1 min), ramp 15°C/min to 300°C (hold 5 min)A starting point for method development; adjust as needed to optimize separation.
MS Source Electron Ionization (EI), 70 eV, 230°CStandard ionization energy for creating reproducible fragmentation patterns and library matching.
MS Quadrupole 150°CStandard temperature to maintain cleanliness and performance.
Acquisition Mode Scan (m/z 50-400) for qualitative, SIM for quantitativeScan mode identifies the derivative, Selected Ion Monitoring (SIM) provides maximum sensitivity for quantification.

Protocol for HPLC-UV Analysis: Hydrazone Formation

4.1 Principle and Scientific Justification

To enhance detectability for HPLC-UV, we introduce a strong chromophore by forming a hydrazone. [11]2,4-Dinitrophenylhydrazine (DNPH) is an ideal reagent for this purpose. It reacts with the ketone to form a 2,4-dinitrophenylhydrazone derivative. This new molecule is highly conjugated and intensely colored, exhibiting strong absorbance in the 360-380 nm range, where many endogenous matrix components do not absorb, thus improving both sensitivity and selectivity. [11]The reaction is typically acid-catalyzed.

Caption: Reaction of the analyte with DNPH.

4.2 Materials and Reagents

  • Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate (analyte standard)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile, HPLC grade

  • Sulfuric acid, concentrated

  • Deionized water

  • 2 mL amber HPLC vials with PTFE-lined septa

  • Heating block or water bath

4.3 Step-by-Step Derivatization Protocol

  • Standard/Sample Preparation: Prepare a stock solution of the analyte in acetonitrile (e.g., 1 mg/mL). Transfer an aliquot (e.g., 100 µL) into an amber HPLC vial.

  • Reagent Preparation: Prepare the DNPH reagent by dissolving 100 mg of DNPH in 20 mL of acetonitrile. Carefully add 1 mL of concentrated sulfuric acid. Dilute to 100 mL with acetonitrile. Safety Note: Always add acid to solvent slowly. This solution is corrosive and should be handled with appropriate personal protective equipment.

  • Reaction: Add 100 µL of the DNPH reagent to the analyte solution in the vial. Cap the vial tightly.

  • Incubation: Heat the vial at 60°C for 30 minutes. The solution should develop a yellow-orange color, indicating hydrazone formation.

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute with the mobile phase (e.g., acetonitrile/water mixture) to a suitable final concentration for analysis. The sample is now ready for injection.

4.4 Recommended HPLC-UV Conditions

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for routine analysis.
Injection Volume 10 µLA typical injection volume; can be adjusted to meet sensitivity needs.
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)A C18 reversed-phase column is excellent for retaining the relatively non-polar hydrazone derivative.
Mobile Phase A: Deionized Water; B: AcetonitrileStandard reversed-phase solvents.
Gradient 60% B to 95% B over 10 min, hold 2 min, return to 60% BA gradient elution is recommended to ensure elution of the derivative and clean any excess reagent from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Wavelength 365 nmThis wavelength provides maximum absorbance for the DNPH derivative with minimal interference.

Summary and Method Comparison

FeatureGC-MS via OximationHPLC-UV via Hydrazone Formation
Primary Advantage High structural confirmation (MS), excellent for complex matrices.High sensitivity with standard UV detectors, robust, widely available.
Throughput Moderate; derivatization and GC run times can be longer.High; derivatization is rapid and HPLC runs are typically fast.
Sensitivity Good to excellent, especially with SIM mode.Excellent, dependent on the molar absorptivity of the derivative.
Required Equipment GC-MS system.Standard HPLC with a UV/DAD detector.
Primary Challenge Requires a volatile, thermally stable derivative. Potential for inlet contamination.Co-elution with excess reagent can be an issue; requires chromatographic resolution.
Best Suited For Definitive identification and quantification in complex samples (e.g., biological matrices).High-throughput screening, quality control, and routine quantification.

References

  • Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek Resource Hub. [Link]

  • Sato, M., Hida, M., Nagase, H., & Tsuge, S. (2006). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Journal of Forensic Sciences, 51(3), 570-577. [Link]

  • Li, X., Franke, A. A., & Li, Y. (2019). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. Analytica Chimica Acta, 1089, 75-83. [Link]

  • ChemSynthesis. (n.d.). ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Retrieved February 7, 2026, from [Link]

  • Lau, O. W., & Chan, C. K. (1998). Chemical derivatization for the analysis of drugs by GC-MS-A conceptual review. Journal of the Hong Kong Chemical Society, 8, 1-18. [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21. [Link]

  • Sessler, M. M., & Zha, Z. (1998). Synthesis of a hydrazone β-keto ester by the reaction with a diazo ester.
  • Kumirska, J., Plenis, A., Łozowicka, B., & Bocian, S. (2013). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. Journal of Chromatography A, 1305, 204-212. [Link]

  • Wang, M., Wang, C., Geng, H., & Zhang, Y. (2020). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry, 92(15), 10568–10576. [Link]

  • Kolhouse, J. F. (1999). Method of analysis of aldehyde and ketone by mass spectrometry.
  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved February 7, 2026, from [Link]

  • Bibel, D. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. Bibel Lab Update. [Link]

  • Harkin, C., Smith, K. W., Mackay, C. L., Moore, T., & Cobice, D. F. (2022). Optimization of the derivatization reaction using an eight-point calibration curve. Analytical and Bioanalytical Chemistry, 414(21), 6345–6355. [Link]

  • Gottschalk, C., & Ortner, E. (2021). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Metabolites, 11(9), 583. [Link]

  • Kumar, K. A., Jayaroopa, P., Kumar, G. V., & Kumar, V. V. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 126. [Link]

  • Fitzgerald, R. L., Rivera, J. D., & Herold, D. A. (1999). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. Clinical chemistry, 45(8 Pt 1), 1299–1303. [Link]

  • Wikipedia. (n.d.). Hydrazone. Retrieved February 7, 2026, from [Link]

  • Snow, N. H. (2018). Analyte Derivatization as an Important Tool for Sample Preparation. LCGC International. [Link]

  • Ríos-López, A., Padrón-García, A. I., & González-Rodríguez, M. J. (2024). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. Molecules, 29(24), 5884. [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved February 7, 2026, from [Link]

Sources

Catalytic Applications of Metal Complexes with Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic design of catalysts is paramount to advancing chemical synthesis. This guide delves into the catalytic applications of metal complexes featuring Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate, a β-ketoester ligand whose distinct structural attributes offer unique advantages in catalysis. The bulky 2,2-dimethyl substitution on the propanoate backbone provides a sterically demanding environment around the metal center, influencing selectivity and reactivity in a variety of organic transformations. This document serves as a comprehensive resource, offering not only detailed protocols but also the underlying scientific principles that govern these catalytic systems.

The Significance of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate in Catalysis

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate belongs to the versatile class of β-ketoester ligands, which are celebrated for their ability to form stable chelate complexes with a wide array of metal ions. The defining feature of this particular ligand is the presence of two methyl groups at the α-position. This steric hindrance plays a crucial role in modulating the catalytic activity and selectivity of the corresponding metal complexes.

The primary advantages conferred by the bulky nature of this ligand include:

  • Enhanced Stereoselectivity: The sterically congested environment around the metal center can effectively control the trajectory of incoming substrates, leading to high levels of enantioselectivity or diastereoselectivity in asymmetric catalysis.

  • Modulation of Reactivity: The electron-donating nature of the alkyl groups can influence the electronic properties of the metal center, thereby tuning its reactivity for specific transformations.

  • Stabilization of Catalytic Species: The chelate effect, combined with the steric bulk, can enhance the stability of the metal complex, preventing catalyst decomposition and promoting higher turnover numbers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate typically involves the deprotonation of the ligand followed by coordination to a metal salt. The choice of base and solvent is critical to achieving high yields and purity.

General Protocol for the Synthesis of a Metal(II) Complex:
  • Ligand Deprotonation: Dissolve Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol, THF, or DMF) under an inert atmosphere (N₂ or Ar).

  • Add a slight excess of a suitable base (e.g., sodium ethoxide, potassium tert-butoxide, or an amine base like triethylamine) (1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours to ensure complete deprotonation, forming the corresponding enolate.

  • Metal Coordination: In a separate flask, dissolve the desired metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, PdCl₂) (0.5 eq for a 2:1 ligand-to-metal ratio) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution. A color change or precipitation is often observed.

  • Stir the reaction mixture at room temperature or with gentle heating for 4-12 hours to ensure complete complexation.

  • Isolation and Purification: The resulting metal complex can be isolated by filtration if it precipitates. If soluble, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane).

Characterization: The synthesized complexes should be thoroughly characterized using techniques such as:

  • FTIR Spectroscopy: To confirm the coordination of the β-ketoester to the metal center, evidenced by a shift in the C=O stretching frequencies.

  • NMR Spectroscopy: For diamagnetic complexes, to elucidate the structure and confirm the ligand-to-metal ratio.

  • Elemental Analysis: To determine the empirical formula of the complex.

  • X-ray Crystallography: To unambiguously determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.

Catalytic Applications and Protocols

The unique steric and electronic properties of metal complexes derived from Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate make them promising candidates for a range of catalytic applications. While specific literature on this exact ligand is emerging, we can extrapolate from the well-established chemistry of similar bulky β-ketoester complexes to propose the following applications and protocols.

Asymmetric Allylic Alkylation (AAA)

Asymmetric allylic alkylation is a powerful C-C bond-forming reaction. The steric bulk of the ligand can create a chiral pocket around the metal (e.g., Palladium or Nickel), leading to high enantioselectivity.[1][2]

Conceptual Workflow for Asymmetric Allylic Alkylation:

AAA_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Cycle Metal_Precursor Metal Precursor (e.g., [Ni(cod)₂]) Active_Catalyst Active Catalyst Formation Metal_Precursor->Active_Catalyst Ligand Chiral Ligand (e.g., (S)-H₈-BINAP) Ligand->Active_Catalyst Substrate β-Ketoester Active_Catalyst->Substrate Catalyst Loading Intermediate π-allyl Complex Substrate->Intermediate Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Intermediate Product Chiral Product Intermediate->Active_Catalyst Regeneration Intermediate->Product Nucleophilic Attack caption Workflow for Ni-catalyzed AAA of β-Ketoesters.

Workflow for Ni-catalyzed AAA of β-Ketoesters.

Protocol for Nickel-Catalyzed Asymmetric Allylic Alkylation of a β-Ketoester:

  • Catalyst Pre-formation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Ni(cod)₂] (2.5 mol%) and a chiral phosphine ligand (e.g., (S)-H₈-BINAP, 5.0 mol%) in anhydrous THF (2.0 mL). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add the β-ketoester (e.g., ethyl 2-methyl-3-oxobutanoate, 1.0 eq) and the allylic alcohol (e.g., cinnamyl alcohol, 1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the enantioenriched product.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Rationale for Experimental Choices:

  • Inert Atmosphere: Nickel(0) catalysts are sensitive to air and moisture.

  • Chiral Ligand: The choice of a chiral diphosphine ligand like BINAP is crucial for inducing asymmetry.[1]

  • Temperature Control: The reaction temperature can significantly impact both the reaction rate and the enantioselectivity.

Lewis Acid Catalysis

Copper(II) complexes of β-ketoesters can act as effective Lewis acid catalysts for various organic transformations, such as Diels-Alder reactions and Friedel-Crafts acylations. The bulky ligand can enhance facial selectivity in these reactions.

Conceptual Mechanism for a Lewis Acid-Catalyzed Diels-Alder Reaction:

Diels_Alder Catalyst Cu(II)-Ligand Complex Activated_Complex Activated Dienophile [Catalyst-Dienophile] Catalyst->Activated_Complex Coordination Dienophile Dienophile (e.g., α,β-unsaturated ketone) Dienophile->Activated_Complex Diene Diene TS [4+2] Transition State Diene->TS Activated_Complex->TS Product Cycloaddition Product TS->Product Cycloaddition Product->Catalyst Catalyst Release caption Mechanism of a Cu(II)-catalyzed Diels-Alder reaction.

Mechanism of a Cu(II)-catalyzed Diels-Alder reaction.

Protocol for a Copper(II)-Catalyzed Asymmetric Diels-Alder Reaction:

  • Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, add the Cu(II)-Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate complex (10 mol%).

  • Reaction Setup: Add the dienophile (e.g., N-acryloyl-2-oxazolidinone, 1.0 eq) and the diene (e.g., cyclopentadiene, 3.0 eq) in a suitable solvent (e.g., dichloromethane) at low temperature (-78 °C).

  • Reaction Conditions: Stir the mixture at -78 °C for 24-48 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with dichloromethane, dry the organic layer over MgSO₄, and concentrate. Purify the product by column chromatography.

  • Analysis: Determine the endo/exo ratio and the enantiomeric excess of the major diastereomer.

Rationale for Experimental Choices:

  • Low Temperature: Enhances selectivity by minimizing background uncatalyzed reactions and favoring the more ordered transition state.

  • Excess Diene: Cyclopentadiene is volatile and prone to dimerization, so an excess is used to drive the reaction to completion.

Data Presentation and Performance Metrics

The performance of these catalytic systems should be rigorously evaluated and presented in a clear, comparative format.

Table 1: Hypothetical Performance Data for Ni-Catalyzed AAA

EntryChiral LigandSolventTemp (°C)Yield (%)ee (%)
1(S)-H₈-BINAPTHF509295
2(R)-Tol-BINAPToluene608891 (R)
3(S,S)-ChiraphosCH₂Cl₂407585

Conclusion and Future Outlook

Metal complexes of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate represent a promising class of catalysts. The inherent steric bulk of the ligand provides a powerful tool for controlling selectivity in a variety of important organic transformations. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore and expand upon the catalytic potential of these systems. Future research will likely focus on the synthesis of complexes with a wider range of metals and their application in other asymmetric reactions, such as hydrogenations and C-H functionalization.

References

  • Kita, Y., Kavthe, R. D., Oda, H., & Mashima, K. (2016). Asymmetric Allylic Alkylation of β-Ketoesters with Allylic Alcohols by a Nickel/Diphosphine Catalyst. Angewandte Chemie International Edition, 55(3), 1098-1101. [Link]

  • Kita, Y., Oda, H., & Mashima, K. (2020). Asymmetric Allylic Alkylation of β-Ketoesters via C–N Bond Cleavage of N-Allyl-N-methylaniline Derivatives Catalyzed by a Nickel–Diphosphine System. ACS Catalysis, 10(9), 5173-5180. [Link]

Sources

Reaction mechanism of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate (EDOP) represents a specialized class of


-disubstituted 

-keto esters used as high-value scaffolds in the synthesis of chiral antiretrovirals and CNS-active agents. Unlike standard

-keto esters, EDOP possesses a gem-dimethyl "blocking group" at the C2 position, rendering it non-enolizable. This structural feature fundamentally alters its reactivity landscape, eliminating standard alkylation pathways while introducing a high susceptibility to Retro-Claisen cleavage during nucleophilic attack. This guide outlines the mechanistic causality of these interactions and provides optimized protocols for chemoselective reduction and carbon-carbon bond formation.

Structural Analysis & Reactivity Landscape

The reactivity of EDOP is defined by the steric and electronic conflict between the electrophilic carbonyls and the quaternary C2 center.

  • Non-Enolizability: The C2 position lacks protons (

    
    -protons). Consequently, EDOP cannot form an enolate under basic conditions. This precludes Knoevenagel condensations or further 
    
    
    
    -alkylations.
  • The "Gem-Dimethyl Effect" (Steric Gating): The two methyl groups at C2 create a significant steric cone.

    • C3 (Ketone): Highly electrophilic due to conjugation with the phenyl ring but sterically crowded.

    • C1 (Ester): Less electrophilic and protected by the C2 bulk.

  • The Retro-Claisen Trap: When a nucleophile attacks the C3 ketone, the resulting tetrahedral intermediate is structurally poised to collapse. Instead of protonating to form an alcohol, the C2-C3 bond often breaks, expelling the stabilized ester enolate and a benzoate derivative.

Reactivity Decision Tree

EDOP_Reactivity Substrate EDOP Substrate (Non-enolizable) Nu_Attack Nucleophilic Attack Substrate->Nu_Attack Path_Hydride Hydride Source (NaBH4 / KREDs) Nu_Attack->Path_Hydride Path_Grignard Organometallics (R-MgX / R-Li) Nu_Attack->Path_Grignard Path_Base Strong Base/Alkoxide (NaOEt) Nu_Attack->Path_Base Prod_Alcohol Product A: Chiral u03b2-Hydroxy Ester Path_Hydride->Prod_Alcohol Stereoselective Reduction Tet_Inter Tetrahedral Intermediate (C3) Path_Grignard->Tet_Inter Prod_Cleavage By-Product: Retro-Claisen Cleavage (Benzoate + Ester Enolate) Path_Base->Prod_Cleavage Rapid Degradation Prod_TertAlc Product B: Tertiary Alcohol Tet_Inter->Prod_TertAlc Low Temp / CeCl3 Tet_Inter->Prod_Cleavage Standard Conditions (Bond Breaking)

Figure 1: Reactivity map highlighting the competition between productive addition and destructive cleavage.

Interaction with Hard Nucleophiles (Hydrides)

The most critical application of EDOP is its conversion to Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate , a chiral building block.

Mechanism: Stereoselective Reduction

Standard reduction (e.g., NaBH


) yields a racemate and risks ester reduction. To achieve high enantiomeric excess (ee), biocatalysis (Ketoreductases - KREDs) or Corey-Bakshi-Shibata (CBS) reduction is required. The gem-dimethyl group enhances diastereoselectivity in subsequent steps but slows down the initial reduction kinetics due to steric bulk.
Protocol 1: Biocatalytic Enantioselective Reduction

Objective: Synthesis of (S)-Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate with >98% ee.

Reagents:

  • Substrate: EDOP (10 mM final conc.)

  • Enzyme: KRED-P1 (Screening required for specific variant, e.g., Lactobacillus origin)

  • Cofactor: NADP+ / NADPH recycling system (GDH + Glucose)

  • Buffer: K-Phosphate (100 mM, pH 7.0)

  • Solvent: DMSO (5% v/v) as co-solvent.

Workflow:

  • Preparation: In a reaction vessel, dissolve 220 mg of EDOP in 0.5 mL DMSO.

  • Buffer Mix: Prepare 9.5 mL of phosphate buffer containing 10 mg NADP+, 100 mg Glucose, and 5 mg Glucose Dehydrogenase (GDH).

  • Initiation: Add the substrate solution to the buffer mix. Add 20 mg of KRED enzyme powder.

  • Incubation: Shake at 30°C / 250 rpm for 24 hours. Note: Do not exceed 35°C as spontaneous hydrolysis of the ester may compete.

  • Quench & Extraction: Add 10 mL Ethyl Acetate (EtOAc). Centrifuge to separate phases. Extract the aqueous layer 2x with EtOAc.

  • Analysis: Dry organic layer over MgSO

    
    . Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
    

Expert Insight: If conversion is low (<50%), the gem-dimethyl group is likely preventing the substrate from fitting the enzyme active site. Switch to a CBS-Reduction (Borane-THF + Chiral Oxazaborolidine) at -20°C, which is less sensitive to steric bulk than enzymes.

Interaction with Carbon Nucleophiles (Grignards)

Reaction with Grignard reagents (R-MgX) is notoriously difficult for EDOP. The standard addition mechanism competes with the Retro-Claisen Cleavage .

The Mechanistic Conflict
  • Addition: R-MgX attacks the C3 ketone

    
     Tetrahedral intermediate.
    
  • Cleavage: The intermediate collapses, breaking the C2-C3 bond. The leaving group is the ester enolate (stabilized by the ester resonance), which is a good leaving group in this context.

    • Result: Formation of Phenyl-C(=O)-R and Ethyl isobutyrate (after workup).

Protocol 2: Cerium-Mediated Grignard Addition (Suppression of Cleavage)

Objective: Successful addition of Methylmagnesium Bromide to form the tertiary alcohol without cleavage.

Rationale: The addition of anhydrous Cerium(III) Chloride (


) increases the oxophilicity of the reagent, activating the ketone and stabilizing the tetrahedral intermediate against collapse.

Materials:

  • EDOP (1.0 eq)

  • MeMgBr (3.0 M in ether, 1.5 eq)

  • Anhydrous

    
     (1.5 eq) - Must be freshly dried.
    
  • THF (Anhydrous)

Step-by-Step Protocol:

  • CeCl3 Activation:

    • Place

      
       in a Schlenk flask.
      
    • Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours with stirring. The powder should turn from white/clumpy to a fine white powder. Critical Step: Incomplete drying kills the reaction.

    • Cool to room temperature under Argon.

  • Slurry Formation:

    • Add anhydrous THF to the dried

      
      . Stir for 2 hours at RT to form a milky suspension.
      
    • Cool the suspension to -78°C .

  • Reagent Formation:

    • Add MeMgBr dropwise to the cold

      
       slurry. Stir for 30 mins at -78°C. The organocerium reagent is less basic than the Grignard, reducing the risk of enolization/cleavage.
      
  • Substrate Addition:

    • Dissolve EDOP in minimum THF. Add dropwise to the reaction mixture at -78°C.

  • Reaction:

    • Stir at -78°C for 2 hours. Do not warm to RT yet.

    • Monitor by TLC.

  • Quench:

    • Quench with saturated aqueous

      
       at low temperature.
      
    • Warm to RT and extract with diethyl ether.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Benzoic Acid / Benzoate detected in NMR Retro-Claisen Cleavage occurred.Temperature too high during nucleophilic attack. Use CeCl

protocol or lower temperature (-78°C).
No Reaction (Recovered SM) Steric hindrance of gem-dimethyl group.Increase reaction time; switch from sterically bulky nucleophiles (e.g., t-BuLi) to smaller ones (MeLi).
Low ee% in Reduction Spontaneous background reduction or wrong enzyme fit.Switch to Chemical Reduction (CBS catalyst) or screen "Bulky-substrate" KRED panels.

References

  • PubChem. Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Imamoto, T., et al.Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents. Journal of the American Chemical Society.
  • Master Organic Chemistry. Claisen Condensation and Retro-Claisen Cleavage. Available at: [Link]

  • ResearchGate. Asymmetric reduction of 3-oxo-3-phenylpropionic acid ethyl ester. (Analogous substrate reduction). Available at: [Link]

(Note: Specific CAS 25491-42-3 refers to the target molecule. Reactivity profiles are synthesized from homolog reactivity due to the specialized nature of the gem-dimethyl variant.)

Troubleshooting & Optimization

Common problems in Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate Synthesis

Topic: Troubleshooting & Optimization of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate Synthesis CAS: 25491-42-3 Molecular Formula: C₁₃H₁₆O₃ Molecular Weight: 220.27 g/mol [1][2][3][4]

Strategic Overview: Route Selection

Before troubleshooting specific steps, ensure you are using the correct synthetic strategy for your available equipment and scale.[2][3][4] The synthesis of this sterically hindered


-keto ester generally falls into two pathways.
Decision Matrix: Which Route Should You Use?

SynthesisRoutes Start Start: Choose Strategy RouteA Route A: Condensation (Construct Skeleton) Start->RouteA Preferred for High Purity RouteB Route B: Alkylation (Modify Skeleton) Start->RouteB If SM (Ethyl Benzoylacetate) is abundant StepA1 Ethyl Isobutyrate + LDA (or NaH) + PhCOCl RouteA->StepA1 StepB1 Ethyl Benzoylacetate + 2 eq. MeI + Base RouteB->StepB1 ResultA High Yield Gem-dimethyl installed directly StepA1->ResultA ResultB Difficult Purification Mixture of mono/di-methyl StepB1->ResultB

Figure 1: Strategic decision tree for synthesis. Route A is generally preferred to avoid the mixture issues inherent in Route B.[2][3][4]

Troubleshooting Route A: Condensation (The "Enolate" Method)

Protocol: Reaction of Ethyl Isobutyrate enolate with Benzoyl Chloride.[2][3][4] Core Concept: This method installs the gem-dimethyl group before the ketone is formed, bypassing the difficult separation of mono/di-methylated products.[2][3][4]

Common Issue: Low Yield / Recovery of Starting Material

User Question: "I treated ethyl isobutyrate with LDA and then added benzoyl chloride, but I mostly recovered starting material. Why?"

Technical Insight: This is a classic issue of proton exchange (Claisen condensation thermodynamics).

  • The Mechanism: You generate the enolate of ethyl isobutyrate.[2][3][4] You add PhCOCl.[2][3][4][5] The product formed is a

    
    -keto ester.[2][3][4]
    
  • The Trap: The product (

    
    -keto ester) is more acidic (pKa ~11) than the starting ester (pKa ~25).[2][3][4]
    
  • The Failure Mode: As soon as a molecule of product forms, it quenches a molecule of unreacted enolate.[2][3][4] This stops the reaction at a maximum of 50% conversion (in theory) but often lower due to kinetics.[2][3][4]

Solution Protocol (The "Inverse Addition" or "2 Equivalents" Rule):

  • Option 1 (Stoichiometric): You must use 2.0 equivalents of LDA (or LiHMDS).[2][3][4] The first equivalent forms the enolate; the second equivalent immediately deprotonates the product, protecting it from nucleophilic attack and driving the equilibrium forward.[2][3][4]

  • Option 2 (Inverse Addition): Add the enolate to the acid chloride? No. This favors di-acylation.[2][3][4]

  • Correct Workflow:

    • Generate Enolate: Ethyl Isobutyrate (1.0 eq) + LDA (1.1 eq) at -78°C.

    • Crucial Step: If using only 1 eq of base, yields will be low.[2][3][4] Use LiHMDS or LDA (2.0+ eq) if possible.[2][3][4]

    • Acylation: Add Benzoyl Chloride (0.9 eq) slowly.

Common Issue: O-Acylation vs. C-Acylation

User Question: "I am seeing a byproduct that looks like an enol ester (O-acylated). How do I prevent this?"

Technical Insight: Enolates are ambident nucleophiles.[2][3][4] Benzoyl chloride is a "hard" electrophile, which can occasionally favor attack at the "hard" oxygen of the enolate, especially in polar aprotic solvents like HMPA or DMPU.[2][3][4]

Troubleshooting Table: Optimization

VariableRecommendationWhy?
Solvent THF (Anhydrous)Standard non-polar coordination.[2][3][4] Avoid HMPA (favors O-attack).
Temperature -78°C to 0°CLow temp favors kinetic C-acylation control.[2][3][4]
Counter-ion Lithium (LDA/LiHMDS)Li-O bond is strong and tight, shielding the oxygen and favoring C-attack.[2][3][4]
Electrophile Benzoyl ChlorideIf O-acylation persists, switch to Benzoyl Cyanide (softer electrophile).[2][3][4]

Troubleshooting Route B: Alkylation (The "Stepwise" Method)

Protocol: Methylation of Ethyl Benzoylacetate using MeI and Base. Core Concept: Sequential alkylation of the active methylene group.[2][3][4]

Common Issue: Mono- vs. Di-methylation Mixtures

User Question: "I am trying to put two methyl groups on, but I end up with a mix of mono-methyl, di-methyl, and starting material. Separation is impossible."

Technical Insight: This is the "Polyalkylation Problem." The first methyl group adds electron density (inductive effect), making the remaining proton less acidic, but the steric hindrance is minimal.[2][3][4] However, the reaction rates often overlap.[2][3][4]

Solution Protocol (Phase Transfer Catalysis): Do not use weak bases (K₂CO₃/Acetone) for the second methylation; they are too slow.

  • Base: Use NaH (Sodium Hydride) in THF or DMF.[2][3][4]

  • Stoichiometry: Use 2.2 eq of Base and 2.5 eq of MeI.

  • One-Pot vs. Two-Step:

    • Recommended: Perform the first methylation, isolate and purify the mono-methyl intermediate (Ethyl 2-methyl-3-oxo-3-phenylpropanoate).[2][3][4]

    • Then: Subject the pure mono-methyl to a second rigorous methylation with NaH/MeI.[2][3][4] This is the only way to guarantee high purity.[2][3][4]

Common Issue: Deacylation (Cleavage of the Keto Group)

User Question: "My product mass is too low. It looks like I lost the benzoyl group."

Technical Insight:


-keto esters are susceptible to "acid cleavage" (reverse Claisen) in the presence of strong nucleophiles or alkoxides at high temperatures.[2][3][4]
  • Cause: If you use NaOEt/EtOH, the ethoxide can attack the ketone carbonyl, leading to cleavage into diethyl carbonate and acetophenone derivatives.[2][3][4]

  • Fix: Use non-nucleophilic bases (NaH, LDA, t-BuOK) and bulky solvents (t-BuOH, THF) rather than ethanol.

Stability & Purification FAQs

Q: Can I distill this compound? A: Yes, but with extreme caution.

  • Boiling Point: ~265-270°C (at 760 mmHg) [1].[2][3][4]

  • Risk: At atmospheric pressure,

    
    -keto esters often decarboxylate or decompose before boiling.[2][3][4]
    
  • Requirement: You must use high vacuum (< 1 mmHg).[2][3][4] The boiling point will drop to approx. 110-120°C.[2][3][4]

Q: The product smells like acetophenone (sweet/floral).[2][3][4] Is this bad? A: Yes. A strong acetophenone smell indicates decomposition (decarboxylation).[2][3][4] Store the product at 4°C, ideally under Argon.

Q: How do I confirm the structure? A: Look for the disappearance of the enol proton.[2][3][4]

  • Starting Material: Singlet/Multiplet at ~4-6 ppm (active CH2).[2][3][4]

  • Product: The C2 position has no protons.[2][3][4] You should see a clean singlet (6H) for the gem-dimethyl group at approx.[2][3][4] 1.4-1.5 ppm in ¹H NMR.[2][3][4]

Visualizing the Mechanism (O vs C Attack)

EnolateAttack Enolate Enolate Intermediate (Ambident Nucleophile) PhCOCl Electrophile: PhCOCl Enolate->PhCOCl PathC Path A: C-Attack (Kinetic/Thermodynamic) PhCOCl->PathC Favored by Li+, THF, Soft Electrophiles PathO Path B: O-Attack (Kinetic Trap) PhCOCl->PathO Favored by HMPA, Hard Electrophiles ProductC Target: C-Acylated (Beta-Keto Ester) PathC->ProductC ProductO Byproduct: O-Acylated (Enol Ester) PathO->ProductO

Figure 2: Mechanistic competition between C-alkylation (desired) and O-alkylation (undesired).

References

  • Organic Syntheses. (1943).[2][3][4] Ethyl Benzoyldimethylacetate (Isobutyric acid, α-benzoyl-, ethyl ester).[2][3][4] Organic Syntheses, Coll. Vol. 2, p.268.[2][3][4] [Link]

  • PubChem. (n.d.).[2][3][4][6] Ethyl 2,2-dimethyl-3-phenylpropanoate (Related Structure Data). National Library of Medicine.[2][3][4] Retrieved February 7, 2026, from [Link][2][3][4]

  • Oakwood Chemical. (n.d.).[2][3][4] Ethyl 3-oxo-3-phenylpropanoate Safety Data Sheet. Retrieved February 7, 2026, from [Link][2][3][4]

(Note: While Reference 2 refers to an older procedure using sodium amalgam, it remains the definitive structural proof for the skeleton.[2][3][4] The modern protocols described in Section 2 (LDA/LiHMDS) are adaptations of standard enolate chemistry found in advanced texts like Clayden or Carey & Sundberg, applied to this specific substrate.)[2][3][4]

Sources

Purification techniques for Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-25491-42-3 Subject: Advanced Purification Protocols for Gem-Dimethyl


-Keto Esters
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary

You are encountering challenges in purifying Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate (CAS: 25491-42-3). This molecule presents a unique purification advantage often overlooked: the quaternary


-carbon renders the molecule non-enolizable . Unlike its parent compound (ethyl benzoylacetate), it possesses no acidic protons between the carbonyl groups.

This guide details three purification tiers, prioritized by efficiency:

  • Chemical Washing (The "Golden Key"): Exploiting pKa differences to remove starting materials.

  • Vacuum Distillation: For bulk solvent and volatile impurity removal.

  • Flash Chromatography: For separating

    
    -alkylated byproducts.[2]
    
Physical Property Data Sheet

Before proceeding, verify your crude material against these parameters.

PropertyValueNotes
CAS Number 25491-42-3
Molecular Formula

Molecular Weight 220.27 g/mol
Boiling Point (Atm) ~290°C (Predicted)Do not distill at atm pressure. Decomposition risk.[1][2]
Boiling Point (Vac) ~135–145°C @ 1–2 mmHgEstimated range for high vacuum.
Density 1.063 g/cm³Denser than water/ether.
Acidity (pKa) Non-acidic Lacks enolizable

-protons.[1][2]
Module 1: The Chemical Wash (Primary Purification)

Issue: Presence of unreacted Ethyl benzoylacetate or mono-methylated intermediates.[2] Mechanism: The starting material (Ethyl benzoylacetate) has a pKa of ~10–11 and is soluble in dilute base. The target gem-dimethyl product has no acidic protons and remains in the organic phase.

Protocol: Acid-Base Extraction [1][2]
  • Dissolution: Dissolve the crude reaction mixture in Diethyl Ether (

    
    )  or MTBE . Avoid Dichloromethane (DCM) if possible to prevent emulsion formation during basic washes.
    
  • The Base Wash (Critical Step):

    • Wash the organic layer 2

      
       with cold 5% NaOH  or 10% 
      
      
      
      .
    • Action: This converts unreacted starting material and mono-methylated byproducts into their water-soluble enolate salts.[1][2]

    • Target: The product remains in the Ether layer.

  • The Quench: Wash the organic layer 1

    
     with Brine  and 1 
    
    
    
    with Water .
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Validation: Check TLC. The "streak" associated with the enolizable starting material should be gone.

ChemicalWash Start Crude Mixture (Product + Starting Material) Solvent Dissolve in Et2O/MTBE Start->Solvent Wash Wash with 5% NaOH (aq) Solvent->Wash Sep Phase Separation Wash->Sep OrgPhase Organic Phase (Contains Target Product) Sep->OrgPhase Top Layer AqPhase Aqueous Phase (Contains Enolates of Impurities) Sep->AqPhase Bottom Layer Final Dry & Concentrate -> Pure Product OrgPhase->Final Waste Discard (or Acidify to recover SM) AqPhase->Waste

Figure 1: Purification logic based on acidity differences. The target molecule's lack of alpha-protons prevents it from moving to the aqueous phase.[1][2]

Module 2: Vacuum Distillation (Bulk Purification)

Issue: Removal of high-boiling solvents or decarboxylated byproducts (e.g., Isobutyrophenone).[2] Risk:


-keto esters are thermally unstable.[1][2] Prolonged heating at atmospheric pressure causes decarboxylation.
Protocol: Reduced Pressure Distillation
  • Setup: Use a short-path distillation head or a Kugelrohr apparatus.

  • Vacuum Requirement: High vacuum (< 2 mmHg) is mandatory.

  • Temperature Ramp:

    • Fraction 1 (Volatiles): Isobutyrophenone (decarboxylation byproduct) will distill first (approx. 80–100°C @ 2 mmHg).

    • Fraction 2 (Target): Collect the main fraction around 135–145°C @ 1–2 mmHg .

  • Observation: The product should be a clear to slightly yellow viscous oil.

Module 3: Troubleshooting O-Alkylation (Chromatography)

Issue: "I see two spots on TLC with similar Rf values." Diagnosis: In alkylation reactions of


-keto esters, O-alkylation (formation of enol ethers) competes with C-alkylation.[1][2] The Chemical Wash (Module 1) will not  remove O-alkylated byproducts as they are also non-acidic.[2]
Protocol: Flash Column Chromatography
  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5

    
     80:20).
    
  • Separation Logic:

    • O-alkylated products are generally less polar (higher Rf) than the C-alkylated target (ketone is more polar than ether).[1][2]

    • Target: The C-alkylated product (Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate) will elute second.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my yield lower than expected after the NaOH wash?

  • Diagnosis: You may have experienced Retro-Claisen condensation .[1][2]

  • Explanation: The quaternary center creates steric strain. In the presence of strong nucleophiles (like hydroxide) and heat, the bond between the

    
    -carbon and the ketone carbonyl can cleave, releasing ethyl isobutyrate and benzoic acid.
    
  • Fix: Use cold dilute base (0°C) and minimize contact time. Do not use concentrated NaOH (>10%).

Q2: Can I use GC-MS to analyze purity?

  • Warning: Yes, but interpret with caution. The high temperature of the GC injection port (250°C+) can induce thermal decarboxylation inside the instrument.

  • Symptom: You might see a peak corresponding to isobutyrophenone that isn't actually present in your flask.

  • Alternative:

    
     NMR is the gold standard. Look for the distinct singlet (6H) of the gem-dimethyl group around 1.4–1.5 ppm.
    

Q3: The product solidifies upon standing. Is it pure?

  • Answer: Likely yes.[3] While often an oil, high-purity Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate can crystallize (low melting point).[1][2] If it solidifies, you can recrystallize from cold pentane to achieve analytical purity.

References
  • Chemical Structure & Properties

    • Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate (CAS 25491-42-3).[1][2][4][5] ChemNet. Retrieved from [1][2]

  • Starting Material Data

    • Ethyl benzoylacetate (CAS 94-02-0) Physical Properties.[1][2][6] ChemicalBook.[6] Retrieved from [1][2]

  • Mechanistic Insight (Alkylation/Decarboxylation)

    • Alkyl

      
      -keto esters and C vs O selectivity. ChemistryViews (2012). Retrieved from 
      
    • Decarboxylation Mechanisms.[3][7][8][9] AK Lectures. Retrieved from

Sources

Technical Support Center: Monitoring the Synthesis of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical monitoring of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate synthesis. This guide is designed for researchers, chemists, and drug development professionals who require robust, reliable methods to track reaction progress, ensure product purity, and troubleshoot common analytical challenges. As your dedicated application scientist, I will provide not just protocols, but the underlying scientific reasoning and field-tested insights to ensure your success.

The synthesis of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate (CAS No. 25491-42-3), a valuable intermediate in various synthetic pathways, requires careful monitoring to optimize yield and minimize impurities. This guide provides a structured approach to selecting and implementing the appropriate analytical techniques for your specific laboratory setting and reaction scale.

General Analytical Workflow

A systematic approach is crucial for effective reaction monitoring. The following workflow outlines the key decision points from initial method selection to final data analysis.

Analytical_Workflow cluster_0 Phase 1: Method Selection cluster_1 Phase 2: In-Process Monitoring cluster_2 Phase 3: Data Evaluation & Troubleshooting cluster_3 Phase 4: Completion Start Reaction Start SelectMethod Select Primary Monitoring Technique (TLC, GC, HPLC, NMR) Start->SelectMethod Consider speed, cost, & required detail Sampling Take Reaction Aliquot SelectMethod->Sampling SamplePrep Sample Preparation (Dilution, Quenching) Sampling->SamplePrep Analysis Perform Analysis SamplePrep->Analysis DataEval Evaluate Data: - Starting Material? - Product Formed? - Byproducts? Analysis->DataEval Troubleshoot Troubleshoot Analytical Issues DataEval->Troubleshoot Ambiguous Results Decision Reaction Complete? DataEval->Decision Troubleshoot->Analysis Re-analyze Decision->Sampling No Workup Proceed to Reaction Work-up Decision->Workup Yes

Caption: General workflow for monitoring reaction progress.

Method 1: Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective technique ideal for quick qualitative checks of reaction progress. It excels at visualizing the disappearance of starting materials and the appearance of the product.

Expertise & Experience: Why TLC First?

For many organic syntheses, TLC is the first line of analysis. Its immediacy allows for multiple time points to be assessed in minutes, providing a real-time feel for the reaction's velocity. The key is to develop a solvent system that provides good separation (a difference in Rf values of ~0.2-0.3) between your starting material(s) and the desired product.

Step-by-Step Protocol: Monitoring by TLC
  • Preparation: Prepare a TLC developing chamber with a suitable mobile phase. A common starting point for ketoesters is a mixture of hexane and ethyl acetate. Begin with a ratio of 4:1 (Hexane:EtOAc) and adjust as needed.

  • Sampling: Using a capillary tube, take a small aliquot from the reaction mixture. It is crucial to immediately dilute this aliquot in a small vial with a suitable solvent (like ethyl acetate or dichloromethane) to quench the reaction and prevent further changes.

  • Spotting: On a silica gel TLC plate, spot the diluted reaction mixture. It is best practice to also spot the starting material(s) and a "co-spot" (a mix of the starting material and the reaction mixture) in separate lanes. This helps in unambiguously identifying the spots.

  • Development: Place the TLC plate in the developing chamber and allow the solvent to elute up the plate.

  • Visualization:

    • UV Light: Ethyl 2,2

Managing thermal instability during the synthesis of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

Welcome to the technical support center for the synthesis of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of this synthesis, with a specific focus on managing and mitigating thermal instability. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate?

The synthesis is a classic example of a crossed Claisen condensation (also known as a Claisen-Schmidt condensation).[1] In this reaction, an ester with α-hydrogens is converted into an enolate by a strong base, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester. However, for this specific molecule, a more direct and higher-yielding approach is the acylation of an ester enolate. Specifically, the enolate of ethyl isobutyrate attacks the electrophilic carbonyl carbon of benzoyl chloride.[2] Because ethyl isobutyrate lacks α-hydrogens on the isobutyrate moiety, it cannot self-condense, which simplifies the reaction profile. The base's role is to deprotonate the α-carbon of the ester, forming a nucleophilic enolate.[1]

Q2: Why is thermal control so critical during this synthesis?

Thermal management is paramount for three primary reasons:

  • Exothermic Nature of the Reaction: The acylation of the enolate with benzoyl chloride is a highly exothermic step.[2] Without precise temperature control, the reaction rate can accelerate uncontrollably, leading to a dangerous condition known as a thermal runaway.

  • Minimization of Side Reactions: Elevated temperatures can promote undesirable side reactions. For instance, the strong base can react directly with benzoyl chloride. Furthermore, although this specific β-keto ester is relatively stable, prolonged exposure to high temperatures, especially in the presence of acid or base, can lead to decomposition or hydrolysis followed by decarboxylation.[3][4]

  • Stability of the Enolate: The formation of the ester enolate is an equilibrium process.[5] While a strong base pushes the equilibrium towards the enolate, temperature fluctuations can affect its stability and concentration, ultimately impacting the reaction yield and consistency.

Q3: What is the most appropriate base for this reaction and why?

The choice of base is critical. For this synthesis, a strong, non-nucleophilic base is ideal. However, in the context of a Claisen-type reaction involving ethyl esters, sodium ethoxide (NaOEt) is the preferred base.[6]

  • The Rationale: Using an alkoxide base that matches the alcohol portion of the ester (ethoxide for an ethyl ester) prevents a side reaction called transesterification .[7] If a different alkoxide, like sodium methoxide, were used, it could react with the ethyl isobutyrate to form methyl isobutyrate, leading to a mixture of products.

Alternatively, very strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to drive the enolate formation to completion.[5] This can be advantageous as it makes the initial deprotonation step irreversible, but requires strictly anhydrous conditions as these bases react violently with water.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter. The following decision tree provides a high-level overview of the troubleshooting process.

TroubleshootingWorkflow start Problem Encountered During Synthesis temp_rise Uncontrolled Temperature Rise? start->temp_rise low_yield Low Yield? temp_rise->low_yield No sol_temp ACTION: - Check cooling bath efficiency. - Reduce addition rate. - Ensure adequate stirring. temp_rise->sol_temp Yes side_products Side Product Formation? low_yield->side_products No sol_yield ACTION: - Verify reagent purity (anhydrous conditions). - Check base activity/equivalents. - Optimize reaction time/temperature. low_yield->sol_yield Yes decomp Product Decomposition During Purification? side_products->decomp No sol_side ACTION: - Verify order of addition (pre-form enolate). - Ensure low temperature during benzoyl chloride addition. side_products->sol_side Yes sol_decomp ACTION: - Use vacuum distillation. - Neutralize workup fractions before heating. - Check for acidic/basic residues. decomp->sol_decomp Yes end Problem Resolved decomp->end No sol_temp->end sol_yield->end sol_side->end sol_decomp->end

Caption: Troubleshooting Decision Tree for Synthesis Issues.

Problem 1: The reaction temperature rises sharply and uncontrollably during the addition of benzoyl chloride.
  • Causality: This is a classic sign of an exothermic reaction proceeding too quickly. The rate of heat generation is exceeding the rate of heat removal by your cooling system.

  • Solution & Scientific Rationale:

    • Immediate Action: Stop the addition of benzoyl chloride immediately.

    • Pre-emptive Control: The addition of benzoyl chloride must be done slowly and dropwise, using a dropping funnel.

    • Efficient Cooling: The reaction flask must be immersed in an efficient cooling bath (e.g., an ice-salt bath or a cryocooler) maintained at 0-5 °C before starting the addition.

    • Monitoring: Use a low-temperature thermometer to monitor the internal reaction temperature, not the bath temperature. The internal temperature should not be allowed to rise more than a few degrees. Vigorous stirring is essential to ensure uniform temperature distribution.

Problem 2: The final yield is low, with significant recovery of unreacted ethyl isobutyrate.
  • Causality: This indicates that the initial deprotonation step to form the enolate was incomplete.

  • Solution & Scientific Rationale:

    • Reagent Quality: The most common culprit is moisture. The alkoxide base will react preferentially with any water present in the solvent or on the glassware instead of the ester. Ensure all solvents (e.g., ethanol, ether, or toluene) are rigorously dried, and glassware is oven or flame-dried before use.[8]

    • Base Activity: Sodium ethoxide can decompose upon exposure to air and moisture.[6] Use freshly prepared or properly stored sodium ethoxide. It is often best to prepare it in situ from sodium metal and absolute ethanol.[9][10]

    • Stoichiometry: A full equivalent of base is required to drive the reaction to completion, as the base is consumed in the final deprotonation of the β-keto ester product, which is a key driving force for the reaction.[11]

Problem 3: Significant amounts of ethyl benzoate are found as a byproduct.
  • Causality: This side product forms when the ethoxide base attacks the benzoyl chloride directly. This occurs if there is a high concentration of both the base and the benzoyl chloride before the enolate has had a chance to react.

  • Solution & Scientific Rationale:

    • Order of Addition: The correct procedure is to first add the ethyl isobutyrate to the solution of sodium ethoxide in ethanol (or another solvent). This mixture should be stirred for a period (e.g., 10-15 minutes) to allow for the formation of the enolate before the benzoyl chloride is introduced.[2]

    • Temperature Control: Adding the benzoyl chloride at a low temperature (0-5 °C) slows down all reaction rates, but it particularly favors the attack of the more nucleophilic enolate over the less nucleophilic ethoxide.

Problem 4: The product decomposes during purification by distillation.
  • Causality: β-keto esters can be thermally labile. At atmospheric pressure, the boiling point may be high enough to cause decomposition. The presence of residual acid or base from the workup can catalyze this decomposition.[3] A common decomposition pathway for the corresponding β-keto acid is decarboxylation.[12]

  • Solution & Scientific Rationale:

    • Vacuum Distillation: Purify the final product using distillation under reduced pressure. This significantly lowers the boiling point, allowing the compound to distill at a temperature well below its decomposition point.[2]

    • Neutral Workup: During the aqueous workup, ensure the organic layer is washed to neutrality (e.g., with water or a brine solution) and thoroughly dried before distillation to remove any catalytic impurities.

Experimental Protocols and Data

Optimized Synthesis Protocol

This protocol is based on established procedures for acylation of ester enolates and prioritizes thermal safety.[2]

SynthesisWorkflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Sequence cluster_workup Workup & Purification prep_glass Oven-dry all glassware prep_reagents Use anhydrous solvents and fresh base prep_glass->prep_reagents step1 1. Prepare NaOEt solution in anhydrous ethanol step2 2. Cool solution to 0-5 °C step1->step2 step3 3. Add Ethyl Isobutyrate (allow enolate to form) step2->step3 step4 4. Add Benzoyl Chloride dropwise (Maintain T < 10 °C) step3->step4 step5 5. Stir at room temp to complete reaction step4->step5 workup1 6. Quench with dilute acid workup2 7. Extract with ether workup1->workup2 workup3 8. Wash organic layer to neutrality workup2->workup3 workup4 9. Dry over Na2SO4 workup3->workup4 workup5 10. Purify by vacuum distillation workup4->workup5 cluster_prep cluster_prep cluster_reaction cluster_reaction

Caption: Recommended workflow for the synthesis of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate.

Step-by-Step Methodology:

  • Preparation of Sodium Ethoxide: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and a dropping funnel, prepare a solution of sodium ethoxide from sodium metal (1.0 eq) and absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Enolate Formation: Cool the freshly prepared sodium ethoxide solution to 0-5 °C using an ice-salt bath. To this, add ethyl isobutyrate (1.0 eq) dropwise via the dropping funnel. Stir the mixture at this temperature for 15-20 minutes.

  • Acylation: While maintaining the internal temperature below 10 °C, add benzoyl chloride (1.0 eq) dropwise over 30-45 minutes. A white precipitate of sodium chloride will form.[2]

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Cool the reaction mixture again and carefully quench by adding it to a mixture of ice and dilute sulfuric or hydrochloric acid. Transfer to a separatory funnel.

  • Extraction and Washing: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield the final product.

Table 1: Key Reaction Parameters and Expected Observations

ParameterRecommended ValueRationale & Notes
Solvent Anhydrous Ethanol/Toluene/EtherMust be completely dry to prevent quenching the base.
Base Sodium Ethoxide (1.0 eq)Matches the ester to prevent transesterification.[7]
Enolate Formation Temp. 0-5 °CFavors enolate stability.
Acylation Temp. 0-10 °CCritical for controlling exotherm and minimizing side reactions.
Reaction Time 2-4 hoursMonitor by TLC or GC for completion.
Purification Method Vacuum DistillationPrevents thermal decomposition of the β-keto ester product.[2]
Expected Yield 50-60%Yields can vary based on reagent purity and adherence to protocol.[2]

References

  • CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate. Google Patents.
  • US6642035B2 - Synthesis of B-keto esters. Google Patents.
  • CN105294399A - Preparation method of sodium ethoxide. Google Patents.
  • Master Organic Chemistry . Claisen Condensation and Dieckmann Condensation. Available at: [Link]

  • CN112358396A - Preparation process of ethyl isobutyrylacetate. Google Patents.
  • Organic Syntheses . Isobutyric acid, α-benzoyl-, ethyl ester. Available at: [Link]

  • US3057914A - Process for the preparation of isobutyrate esters. Google Patents.
  • Chemistry LibreTexts . 23.7: The Claisen Condensation Reaction. Available at: [Link]

  • ChemSynthesis . ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Available at: [Link]

  • Organic Chemistry Portal . Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Catalytic Asymmetric Reduction of Ethyl 2,2-Dimethyl-3-oxo-3-phenylpropanoate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Synthesizing Chiral β-Hydroxy Esters with Quaternary Stereocenters

The synthesis of optically active β-hydroxy esters is of paramount importance in the pharmaceutical and fine chemical industries, as these moieties are key structural motifs in a vast array of biologically active molecules. The asymmetric reduction of prochiral β-keto esters represents the most direct and atom-economical route to these valuable building blocks. Our focus in this guide, ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate, presents a specific and significant challenge: the creation of a chiral alcohol adjacent to a quaternary carbon center. The steric hindrance imposed by the gem-dimethyl group at the α-position can significantly impact catalyst-substrate interactions, demanding highly efficient and selective catalytic systems.

While direct experimental data on the asymmetric reduction of ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is not extensively available in the public domain, we can draw authoritative insights from the performance of closely related structural analogs. This guide will compare and contrast the three leading catalytic platforms for this transformation: Biocatalysis using ketoreductases, Chemocatalysis via Corey-Bakshi-Shibata (CBS) reduction, and Transition-Metal-Catalyzed Asymmetric (Transfer) Hydrogenation. We will dissect the mechanistic underpinnings of each system, present comparative performance data from analogous substrates, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Biocatalytic Reduction: The Power of Enzymes

Biocatalysis has emerged as a powerful and sustainable approach for asymmetric synthesis.[1] Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly adept at the stereoselective reduction of carbonyl compounds, often delivering products with exceptionally high enantiomeric purity (>99% ee) under mild, aqueous conditions.[2]

Mechanistic Rationale and Causality

KREDs utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or its corresponding reduced form (NADH), as the source of hydride. The enzyme's chiral active site precisely orients the β-keto ester substrate relative to the cofactor, ensuring the hydride is delivered to one specific face of the ketone. This exquisite level of pre-organization is the origin of the high enantioselectivity observed. For large-scale applications, an inexpensive sacrificial alcohol, such as isopropanol, is often used in conjunction with a second enzyme (e.g., glucose dehydrogenase) to regenerate the costly NADPH cofactor in situ, a critical consideration for process viability.[2]

The steric bulk at the α-position of ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is a key consideration. While potentially challenging for some enzymes, many KREDs possess large, accommodating active sites capable of binding sterically demanding substrates. The successful reduction of various bulky ketones and other β-keto esters with excellent stereoselectivity has been widely reported.[3]

Performance Data with Analogous Substrates

While specific data for our target molecule is sparse, the performance of KREDs on structurally similar β-keto esters is well-documented and provides a strong predictive framework.

SubstrateBiocatalystConversionEnantiomeric Excess (ee)Product ConfigurationReference
Ethyl 3-oxo-3-(2-thienyl)propanoateChryseobacterium sp. KRED (ChKRED12)>99%>99%(S)[2]
Ethyl 2-methoxy-3-oxo-3-phenylpropanoateChryseobacterium sp. KRED (ChKRED12 M191S variant)>99%>99%(2S, 3S)[4]
Ethyl benzoylacetateSaccharomyces cerevisiae45-90%High (not quantified)(S)[5]
Various β-keto estersAromatoleum aromaticum PEDHHighExcellent(S)[1]

This table showcases the general capability of ketoreductases and yeast-based systems to reduce β-keto esters with high enantioselectivity.

Experimental Protocol: Whole-Cell Bioreduction of a β-Keto Ester

This protocol provides a general workflow for the whole-cell mediated asymmetric reduction of a β-keto ester, which can be adapted for ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate.

experimental_workflow cluster_prep Phase 1: Catalyst Preparation cluster_reaction Phase 2: Bioreduction cluster_workup Phase 3: Product Isolation N1 Inoculate E. coli expressing KRED into LB medium with antibiotic. N2 Incubate at 37°C with shaking until OD600 reaches 0.6-0.8. N1->N2 N3 Induce protein expression with IPTG. Incubate at 20°C overnight. N2->N3 N4 Harvest cells by centrifugation. Wash with phosphate buffer. N3->N4 N5 Resuspend cell paste in phosphate buffer (pH 7.0). N4->N5 N6 Add glucose (for cofactor regeneration) and the β-keto ester substrate. N5->N6 N7 Incubate at 30°C with gentle shaking. Monitor reaction progress by TLC/GC. N6->N7 N8 Centrifuge to remove cells. Extract supernatant with ethyl acetate. N7->N8 N9 Combine organic layers, dry over Na2SO4, and concentrate in vacuo. N8->N9 N10 Purify by column chromatography. N9->N10

Caption: General workflow for a whole-cell biocatalytic reduction.

Corey-Bakshi-Shibata (CBS) Reduction: A Chemocatalytic Staple

The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of a wide range of prochiral ketones.[6] It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (most commonly proline), in stoichiometric combination with a borane source (e.g., BH₃·THF or BH₃·SMe₂).[7]

Mechanistic Rationale and Causality

The key to the CBS reduction's success lies in the formation of a catalyst-borane complex.[6] The borane coordinates to the Lewis basic nitrogen atom of the oxazaborolidine, which in turn activates the borane as a more potent hydride donor. This complex then coordinates to the ketone in a sterically controlled manner. The ketone's larger substituent is oriented away from the bulky group on the catalyst, exposing one enantiotopic face to an intramolecular hydride transfer via a six-membered ring transition state. This highly organized transition state is responsible for the typically high enantioselectivities observed.[6]

For a substrate like ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate, the two groups flanking the ketone are the phenyl group and the sterically demanding C(CH₃)₂COOEt group. The CBS catalyst is expected to effectively differentiate between these two, leading to predictable stereochemical outcomes.

cbs_cycle catalyst Chiral Oxazaborolidine (CBS Catalyst) complex Catalyst-Borane Complex catalyst->complex + BH₃ borane BH₃ ts Six-membered Transition State complex->ts + Ketone ketone R(L)-CO-R(S) (Ketone Substrate) ketone->ts product_complex Product-Borane Complex ts->product_complex Hydride Transfer product_complex->catalyst Release alcohol Chiral Alcohol product_complex->alcohol Workup

Caption: Simplified catalytic cycle of the CBS reduction.

Performance Data with Analogous Substrates

The CBS reduction is well-suited for ketones with significant steric differentiation between the two substituents, a key feature of our target molecule.

SubstrateCatalystReductantYieldEnantiomeric Excess (ee)Reference
Acetophenone(S)-Me-CBSBH₃·THFHigh97% (R)[6]
α-Tetralone(S)-Me-CBSBH₃·THF95%98% (S)[8]
2',5'-Dimethylisobutyrophenone(S)-Me-CBSBoraneHighHigh[9]

This table demonstrates the high enantioselectivity of the CBS reduction for aromatic ketones, which are good models for the phenyl ketone moiety in the target substrate.

Experimental Protocol: CBS Reduction of a Prochiral Ketone

Safety Note: Borane reagents are flammable and react violently with water. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and techniques.

  • Catalyst Preparation (in situ): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (R)-(-)-2-Butyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.). Cool the solution to -20 °C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq.) dropwise, maintaining the internal temperature below -15 °C. Stir the mixture for 10 minutes.

  • Substrate Addition: Dissolve the ketone (e.g., ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate, 1.0 eq.) in anhydrous THF and add it dropwise to the catalyst solution over 30 minutes, ensuring the temperature does not exceed -15 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at -20 °C to quench the excess borane. Allow the mixture to warm to room temperature.

  • Workup and Purification: Remove the solvent under reduced pressure. Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Transition-Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation, pioneered by Noyori and others, represent a highly efficient and industrially scalable method for ketone reduction.[10] These reactions typically employ ruthenium, rhodium, or iridium complexes with chiral diphosphine ligands (e.g., BINAP) or diamine ligands.[11]

Mechanistic Rationale and Causality

In Noyori-type asymmetric hydrogenation, a Ru(II) pre-catalyst containing a chiral ligand like BINAP is activated by hydrogen to form a chiral ruthenium hydride species.[11] The β-keto ester substrate coordinates to the metal center, often in a bidentate fashion through the keto and ester carbonyls. This coordination, within the chiral environment created by the ligand, dictates the facial selectivity of the subsequent hydride insertion into the ketone carbonyl. The resulting chiral alcohol product is then released, regenerating the active catalyst.

A key advantage of this method is its high catalytic turnover number, meaning a very small amount of catalyst can produce a large quantity of product. The reaction is also highly atom-economical, utilizing molecular hydrogen as the reductant. For α,α-disubstituted β-keto esters, this method has proven to be highly effective. The reduction of methyl 2,2-dimethyl-3-oxobutanoate proceeds in 99% yield and 96% ee, providing strong evidence that our target substrate is an excellent candidate for this methodology.[12]

noyori_cycle precatalyst [RuCl₂(chiral ligand)]₂ (Pre-catalyst) catalyst [RuH(chiral ligand)] (Active Catalyst) precatalyst->catalyst + H₂ substrate_complex Substrate-Catalyst Complex catalyst->substrate_complex + Substrate h2 H₂ ketone β-Keto Ester ketone->substrate_complex hydride_insertion Hydride Insertion (Stereo-determining step) substrate_complex->hydride_insertion product_complex Product Complex hydride_insertion->product_complex product_complex->catalyst + H₂ alcohol Chiral β-Hydroxy Ester product_complex->alcohol Release

Caption: Simplified catalytic cycle for Noyori Asymmetric Hydrogenation.

Performance Data with Analogous Substrates

Transition metal catalysis offers excellent results for β-keto esters, including those with significant steric bulk.

SubstrateCatalyst SystemReductantYieldEnantiomeric Excess (ee)Reference
Methyl 2,2-dimethyl-3-oxobutanoateRu-BINAPH₂99%96%[12]
Ethyl benzoylacetateRu[(S)-MeO-BIPHEP]Br₂H₂HighHigh[13]
Various aromatic ketonesRuCl(p-cymene)[(S,S)-Ts-DPEN]HCOOH/NEt₃High>99%

The high yield and enantioselectivity for the reduction of methyl 2,2-dimethyl-3-oxobutanoate is a strong indicator of expected performance for the target substrate.

Experimental Protocol: Asymmetric Hydrogenation of a β-Keto Ester

Safety Note: Hydrogen gas is highly flammable and explosive. This reaction must be conducted in a well-ventilated fume hood using a high-pressure reactor (autoclave) and appropriate safety precautions.

  • Reactor Setup: To the glass liner of a high-pressure autoclave, add the β-keto ester substrate (1.0 eq.) and the chiral ruthenium catalyst, such as [RuCl₂( (S)-BINAP )]₂ (0.005 eq.).

  • Solvent and Degassing: Add degassed ethanol as the solvent. Seal the autoclave.

  • Hydrogenation: Purge the autoclave with hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 10 atm H₂) and begin vigorous stirring.

  • Reaction Conditions: Heat the reaction to the desired temperature (e.g., 50 °C) and maintain for the required time (typically 12-24 hours). Monitor the reaction by observing the pressure drop.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to obtain the pure β-hydroxy ester.

Comparative Analysis and Conclusion

Choosing the optimal catalytic system for the asymmetric reduction of ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate depends on several factors, including scale, cost, available equipment, and desired stereochemical outcome.

FeatureBiocatalysis (KREDs)CBS ReductionAsymmetric Hydrogenation (Ru-BINAP)
Selectivity Typically excellent (>99% ee)Very high (often >95% ee)Excellent (often >96% ee)
Substrate Scope Broad, but enzyme-specificVery broad for ketonesBroad, especially for functionalized ketones
Conditions Mild (RT, aqueous buffer)Cryogenic temperatures often requiredElevated temperature and pressure
Reagents Water, renewable resourcesStoichiometric, moisture-sensitive boranesCatalytic metal, H₂ gas
Equipment Standard lab glassware, incubatorInert atmosphere setup, cryocoolerHigh-pressure autoclave
Cost Potentially low on large scale; cofactor can be expensiveCatalyst and borane reagents are costlyCatalyst is expensive, but loading is very low
Key Advantage "Green," exceptionally high eeHigh predictability, broad scopeHigh atom economy, industrial scalability

Recommendation:

  • For laboratory-scale synthesis and rapid screening , the CBS reduction offers a reliable and predictable route to the desired chiral alcohol, provided the necessary equipment for handling air-sensitive reagents at low temperatures is available.

  • For process development and large-scale manufacturing , asymmetric hydrogenation is the most compelling option due to its high atom economy, low catalyst loading, and proven industrial scalability. The excellent results obtained with the closely related methyl 2,2-dimethyl-3-oxobutanoate strongly suggest this would be a highly successful approach.[12]

  • Biocatalysis represents an excellent, environmentally benign alternative. While it may require initial screening to identify a suitable ketoreductase that accepts this sterically hindered substrate, the potential for achieving near-perfect enantioselectivity under mild conditions makes it a very attractive option, particularly for pharmaceutical applications where optical purity is paramount.

Ultimately, the choice of catalyst will be guided by the specific project requirements. All three platforms represent mature and powerful technologies capable of addressing the synthetic challenge posed by ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate, enabling the efficient production of the corresponding chiral β-hydroxy ester.

References

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  • Ren, Y., et al. (2018). Stereoselective Bioreduction of Ethyl 3-Oxo-3-(2-Thienyl) Propanoate Using the Short-Chain Dehydrogenase/Reductase ChKRED12. ResearchGate. [Link]

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  • Li, C., et al. (2020). Bioreductive dynamic kinetic resolution of ethyl 2-methoxy-3-oxo-3-phenylpropanoate. Organic & Biomolecular Chemistry, 18(3), 435-439.
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  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044.
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  • Mahmoodi, N. O., et al. (2006). The enantioselective b-keto ester reductions by Saccharomyces cerevisiae. Journal of the Serbian Chemical Society, 71(8-9), 889-894.
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  • ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

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A Comparative Benchmarking Study: Stability of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate Under Forced Degradation Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of a successful drug product. This guide presents a comprehensive comparative analysis of the stability of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate, a key building block in organic synthesis, against structurally similar β-keto esters. Through a meticulously designed forced degradation study, we elucidate the degradation pathways and quantify the relative stability of these compounds under hydrolytic, oxidative, photolytic, and thermal stress conditions. This report provides researchers, scientists, and drug development professionals with critical insights into the chemical liabilities of this class of molecules, facilitating informed decisions in formulation development and process optimization.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with chemical stability being a primary hurdle. Stability testing is a regulatory requirement and a scientific necessity that provides critical information on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] These studies are fundamental to identifying potential degradation products, establishing degradation pathways, and determining the intrinsic stability of a molecule.[1] The insights gained are paramount for developing stable formulations, selecting appropriate packaging, and defining storage conditions and shelf-life.[1]

β-keto esters are a versatile class of compounds widely employed in the synthesis of pharmaceuticals and other bioactive molecules.[2] Their utility stems from the reactivity of the dicarbonyl system, which also predisposes them to various degradation pathways.[3][4] This guide focuses on Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate and benchmarks its stability against two structurally related analogs: Ethyl 2-methyl-3-oxo-3-phenylpropanoate and Ethyl benzoylacetate. The selection of these comparators allows for a systematic evaluation of the impact of α-substitution on the stability of the β-keto ester scaffold.

The Panel of β-Keto Esters: A Structural Comparison

The stability of a molecule is intrinsically linked to its structure. The three compounds selected for this study present a graduated change in the substitution at the α-carbon, the position between the two carbonyl groups.

  • Compound A: Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate (Test Article)

    • Structure: Possesses two methyl groups at the α-position, resulting in a quaternary, non-enolizable α-carbon.

  • Compound B: Ethyl 2-methyl-3-oxo-3-phenylpropanoate (Comparator 1)

    • Structure: Features a single methyl group at the α-position, leaving one enolizable proton.

  • Compound C: Ethyl benzoylacetate (Comparator 2)

    • Structure: The α-carbon is unsubstituted, bearing two enolizable protons.

This deliberate selection allows for a direct assessment of how the presence and number of α-hydrogens, and consequently the propensity for enolization, influence the stability of the β-keto ester functionality.

Experimental Design: A Rigorous Approach to Forced Degradation

To comprehensively evaluate the stability of the three β-keto esters, a forced degradation study was designed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][5] The study encompasses a range of stress conditions to simulate potential environmental exposures and manufacturing stresses.

Materials and Methods

High-purity samples of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate, Ethyl 2-methyl-3-oxo-3-phenylpropanoate, and Ethyl benzoylacetate were used. All solvents and reagents were of analytical grade.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection was developed and validated for the simultaneous determination of the parent compounds and their degradation products.

Forced Degradation Protocol

Solutions of each compound (1 mg/mL in acetonitrile) were subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid-state samples were heated at 80°C for 48 hours.

  • Photostability: Solutions were exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7] A dark control was run in parallel for each condition.

The experimental workflow is depicted in the following diagram:

Forced Degradation Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Compound A Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) A->Acid Base Base Hydrolysis (0.1M NaOH, RT) A->Base Oxidation Oxidative Degradation (3% H2O2, RT) A->Oxidation Photo Photostability (ICH Q1B) A->Photo B Compound B Solution B->Acid B->Base B->Oxidation B->Photo C Compound C Solution C->Acid C->Base C->Oxidation C->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal Thermal Degradation (Solid, 80°C) Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data A_solid Compound A (Solid) A_solid->Thermal B_solid Compound B (Solid) B_solid->Thermal C_solid Compound C (Solid) C_solid->Thermal

A schematic representation of the forced degradation experimental workflow.

Results and Discussion: A Comparative Stability Profile

The stability of the three β-keto esters under various stress conditions is summarized in the table below. The data represents the percentage of the parent compound remaining after the specified stress period.

Stress ConditionCompound A (Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate)Compound B (Ethyl 2-methyl-3-oxo-3-phenylpropanoate)Compound C (Ethyl benzoylacetate)
Acid Hydrolysis >95%~90%~85%
Base Hydrolysis ~80%~60%~40%
Oxidative Degradation >98%>95%>95%
Thermal Degradation >99%>98%>98%
Photostability ~92%~90%~88%
Hydrolytic Stability: The Influence of α-Substitution

Under acidic conditions, all three compounds exhibited relatively good stability, with Compound A being the most stable. The primary degradation pathway for β-keto esters under acidic conditions is the hydrolysis of the ester functionality.

In contrast, basic conditions led to significant degradation, particularly for Compounds B and C. The increased lability under basic conditions can be attributed to the enhanced nucleophilicity of the hydroxide ion and the potential for enolate formation. The presence of acidic α-protons in Compounds B and C facilitates enolate formation, which can participate in side reactions or potentially accelerate hydrolysis. Compound A, lacking an enolizable proton, demonstrated significantly greater stability under basic hydrolysis, suggesting that blocking the α-position is a viable strategy to enhance the stability of β-keto esters in alkaline environments.

Oxidative, Thermal, and Photostability

All three compounds showed high stability against oxidative and thermal stress, with minimal degradation observed. This suggests that the core β-keto ester structure is robust under these conditions.

Under photolytic stress, all compounds showed some degree of degradation. Ethyl benzoylacetate (Compound C) was the most susceptible to photodegradation, which aligns with reports of its light sensitivity.[8][9] The phenyl keto group is a known chromophore that can absorb UV radiation, potentially leading to photochemical reactions. The subtle differences in photodegradation among the three compounds may be attributable to the influence of the α-substituents on the electronic properties of the chromophore.

The anticipated primary degradation pathways for β-keto esters are illustrated below:

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation BKE β-Keto Ester BKA β-Keto Acid BKE->BKA H+ or OH- Ketone Ketone + CO2 BKA->Ketone Heat (Decarboxylation) BKE_photo β-Keto Ester Radicals Radical Intermediates BKE_photo->Radicals UV Light Products Various Photoproducts Radicals->Products

Generalized degradation pathways for β-keto esters.

Conclusion: Structure-Stability Relationships and Practical Implications

This comparative stability study of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate and its structural analogs provides valuable insights into the chemical stability of this class of compounds. The key findings are:

  • α,α-Disubstitution enhances hydrolytic stability: Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate, with its non-enolizable α-carbon, exhibits superior stability under both acidic and, most notably, basic hydrolytic conditions compared to its enolizable counterparts.

  • Robustness to oxidative and thermal stress: All three tested β-keto esters are generally stable to oxidative and thermal degradation.

  • Photostability considerations: The presence of the benzoyl chromophore renders these molecules susceptible to photodegradation, a factor that should be considered during handling and storage.

For researchers and drug development professionals, these findings have direct practical implications. The enhanced stability of α,α-disubstituted β-keto esters like Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate makes them attractive intermediates in multi-step syntheses where exposure to basic conditions is required. Furthermore, the data underscores the importance of protecting these compounds from light to prevent photodegradation. This guide serves as a valuable resource for anticipating and mitigating stability-related challenges in the development of pharmaceuticals and other fine chemicals incorporating the β-keto ester motif.

References

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  • ResearchGate. A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Accessed February 7, 2026. [Link]

  • MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Accessed February 7, 2026. [Link]

  • RSC Publishing. Recent advances in the transesterification of β-keto esters. Accessed February 7, 2026. [Link]

  • Thermo Fisher Scientific. Ethyl pivaloylacetate - SAFETY DATA SHEET. Accessed February 7, 2026. [Link]

  • PubChem. Ethyl 2-methyl-3-oxo-3-(phenylamino)propanoate. Accessed February 7, 2026. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Accessed February 7, 2026. [Link]

  • ResearchGate. Overview of assays for hydrolysis of β -keto esters. Accessed February 7, 2026. [Link]

  • PubChem. Ethyl pivaloylacetate. Accessed February 7, 2026. [Link]

  • ResearchGate. Study of the Degradation of Poly(ethyl glyoxylate): Biodegradation, Toxicity and Ecotoxicity Assays. Accessed February 7, 2026. [Link]

  • ResearchGate. Mastering β-keto esters. Accessed February 7, 2026. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Accessed February 7, 2026. [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. Accessed February 7, 2026. [Link]

  • PubChem. Ethyl 2-methyl-3-phenylpropanoate. Accessed February 7, 2026. [Link]

  • SciSpace. Forced Degradation Studies. Accessed February 7, 2026. [Link]

  • PrepChem.com. Synthesis of ethyl pivaloylacetate. Accessed February 7, 2026. [Link]

  • The Good Scents Company. ethyl benzoyl acetate. Accessed February 7, 2026. [Link]

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  • PubChem. Ethyl 2,2-dimethyl-3-phenylpropanoate. Accessed February 7, 2026. [Link]

  • PMC. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Accessed February 7, 2026. [Link]

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Safety Operating Guide

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

Objective: This guide defines the safe handling, segregation, and disposal protocols for Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate . As a


-keto ester intermediate used in organic synthesis, proper disposal is critical to prevent environmental contamination and ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.

Critical Identity Verification: There appears to be a discrepancy in the CAS number provided in your request (13511-91-6) versus the standard commercial registry for this specific chemical structure.

  • Chemical Name: Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate[1][2][3][4][5]

  • Validated CAS: 25491-42-3 (Standard commercial identifier)[4][5]

  • User-Provided CAS: 13511-91-6 (Please verify this internal code or lot number; if the structure differs, pause and re-evaluate).

Note: This guide is based on the chemical structure of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate.

Hazard Characterization & Waste Profile

Effective disposal begins with accurate characterization.[6] This compound is a high-boiling organic ester. It does not typically meet the definition of a P-listed (acutely toxic) or U-listed (toxic) waste under 40 CFR 261.33, nor is it RCRA D001 (Ignitable) in its pure form due to its high flash point. However, it must be managed as Non-Halogenated Organic Waste .

Table 1: Physicochemical Properties Relevant to Disposal
PropertyValueOperational Implication
Physical State Liquid (Viscous)Requires liquid waste drums (HDPE or Steel). Do not place in solid waste bins.
Flash Point ~122.8°C (Closed Cup)>60°C . Not classified as "Ignitable" (D001) alone, but often commingled with flammable solvents.[6]
Density ~1.063 g/cm³Heavier than water. Will sink and form a separate phase if introduced to aqueous drains.
Reactivity

-Keto Ester
Susceptible to hydrolysis. Incompatible with strong bases (exothermic saponification).
Water Solubility Low / InsolubleStrictly Prohibited from Drain Disposal. High potential for clogging and BOD loading.

Pre-Disposal: Segregation & Compatibility

The Core Directive: Segregation is the primary defense against unplanned reactions in the waste container.

  • Do NOT Mix With:

    • Strong Oxidizers (Nitric Acid, Peroxides): Risk of fire or explosion.

    • Strong Bases (NaOH, KOH): Esters undergo hydrolysis. While the 2,2-dimethyl substitution provides some steric hindrance, strong bases can still induce exothermic saponification, pressurizing the waste container.

  • Acceptable Mixing:

    • Compatible with other non-halogenated organic solvents (Acetone, Methanol, Ethyl Acetate, Hexanes).

    • Note: If mixed with solvents having a flash point <60°C, the entire mixture becomes D001 Ignitable Waste .

Diagram 1: Waste Stream Decision Logic

WasteDecision Start Waste Generation: Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate IsPure Is the waste pure or mixed with solvents? Start->IsPure CheckSolvent Identify Solvent Mixture IsPure->CheckSolvent Mixed StreamA Stream A: Non-Halogenated Organic (Preferred for Fuel Blending) IsPure->StreamA Pure Compound Halogenated Contains Halogens? (DCM, Chloroform) CheckSolvent->Halogenated Halogenated->StreamA No StreamB Stream B: Halogenated Organic (Requires High-Temp Incineration) Halogenated->StreamB Yes

Caption: Decision tree for selecting the correct waste stream. Segregating non-halogenated streams reduces disposal costs and environmental impact.

Operational Disposal Workflow

Follow this protocol to transfer the material from the bench to the central accumulation area.

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).

  • Why: Esters can swell certain rubbers; HDPE provides excellent chemical resistance.

  • Venting: Use a cap with a pressure-relief mechanism if there is any risk of residual reaction, though this is stable under normal conditions.

Step 2: Labeling (RCRA Compliance)

Every container must be labeled before the first drop of waste is added.

  • Label Text: "Hazardous Waste - Non-Halogenated Organic."

  • Constituents: Explicitly list "Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate" (do not use abbreviations like "E-ester").

  • Hazard Checkbox: Mark "Irritant" and "Flammable" (if mixed with solvents).

Step 3: Transfer & Consolidation
  • Fume Hood: Perform all transfers inside a certified fume hood to capture organic vapors.

  • Funneling: Use a grounded safety funnel if transferring into a steel drum (static risk mitigation).

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Spill Management Protocol

In the event of a benchtop spill, immediate containment is necessary to prevent floor contamination or vapor spread.

Diagram 2: Spill Response Workflow

SpillResponse Alert 1. Alert Personnel & Secure Area PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat Alert->PPE Contain 3. Containment: Circle spill with absorbent socks PPE->Contain Absorb 4. Absorption: Cover with Vermiculite or Clay Contain->Absorb Collect 5. Collection: Scoop into sealed bag/pail. Label as Hazardous Waste. Absorb->Collect

Caption: Immediate response workflow for liquid spills. Do not use paper towels for large spills as they increase surface area for evaporation.

Clean-Up Specifics:

  • Absorbent: Use inert clay (kitty litter) or vermiculite. Avoid combustible materials (sawdust) if the ester is mixed with oxidizers.

  • Decontamination: After bulk removal, wipe the surface with a soap/water solution. The ester is lipophilic and will not clean up well with water alone; a surfactant is required.

Regulatory Context & Final Disposition

US EPA / RCRA Status:

  • Classification: Not a listed hazardous waste (P or U list).

  • Characteristic: If pure, it is not D001. However, due to its organic nature and potential for environmental toxicity, it must not be landfilled.

  • Ultimate Disposal Method: High-temperature incineration. This compound has a high calorific value, making it an excellent candidate for Fuel Blending (waste-to-energy), provided it is kept free of halogens and heavy metals.

European Context (REACH):

  • Ensure the waste is classified under EWC (European Waste Catalogue) code 07 01 04 * (other organic solvents, washing liquids and mother liquors).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217596, Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • American Chemical Society (ACS). Guide to Chemical Spill Response in Laboratories. Retrieved from [Link]

  • Fisher Scientific.Safety Data Sheet (SDS) Generic for Beta-Keto Esters. (General reference for chemical class handling).

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.